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Azetidin-3-yl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone

Metabolic stability Microsomal clearance Drug design

Problem: Medicinal chemists developing JAK1 inhibitors require metabolically stable, functionalized building blocks that are rarely available off-the-shelf. Solution: This compound provides a pre-installed quaternary 4-hydroxy-4-(trifluoromethyl)piperidine motif that blocks CYP450-mediated oxidation at the α-position, eliminating a key metabolic liability early in SAR exploration. - Enables late-stage diversification via orthogonal azetidine-NH and piperidine-OH attachment points for warhead/linker conjugation. - Supplied at 98% purity to ensure reliable hit-calling in FBDD biophysical assays (SPR, NMR, DSF). - Streamlines synthesis of JAK1-targeted candidates, reducing steps compared to des-CF3 or des-OH analogues.

Molecular Formula C10H15F3N2O2
Molecular Weight 252.23 g/mol
CAS No. 1923069-09-3
Cat. No. B1475252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone
CAS1923069-09-3
Molecular FormulaC10H15F3N2O2
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C(F)(F)F)O)C(=O)C2CNC2
InChIInChI=1S/C10H15F3N2O2/c11-10(12,13)9(17)1-3-15(4-2-9)8(16)7-5-14-6-7/h7,14,17H,1-6H2
InChIKeyUYNSFRHHCDBPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone: Identity & Research Profile


Azetidin-3-yl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone (CAS 1923069-09-3, molecular formula C₁₀H₁₅F₃N₂O₂, molecular weight 252.23 g mol⁻¹) is a dual‑heterocyclic methanone building block that links an azetidin‑3‑yl carbonyl to a 4‑hydroxy‑4‑(trifluoromethyl)piperidine moiety . The compound is supplied as a research‑grade intermediate (typical purity 98 %) and is structurally positioned within the broader piperidin‑4‑yl azetidine chemotype known to modulate Janus kinase 1 (JAK1) activity [1]. Its quaternary 4‑hydroxy‑4‑CF₃ substitution on the piperidine ring distinguishes it from simple des‑hydroxy or non‑fluorinated analogues, imparting a unique hydrogen‑bond donor/acceptor profile combined with enhanced lipophilicity and metabolic shielding at the piperidine α‑position [2].

1 Dual-heterocyclic methanone building block for JAK1 pathway SAR exploration
2 Quaternary 4-hydroxy-4-CF₃-piperidine motif supports metabolic shielding design
3 High-purity intermediate with batch-specific analytical documentation for reproducible synthesis

Azetidin-3-yl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone: Advantage Over Simpler Analogues


Within the azetidine–piperidine methanone series, small structural alterations produce large shifts in physicochemical and pharmacological behaviour. Replacing the 4‑hydroxy‑4‑CF₃‑piperidine with an unsubstituted piperidine (e.g., azetidin‑3‑yl(piperidin‑1‑yl)methanone) eliminates both the hydrogen‑bond donor capability and the electron‑withdrawing/steric shielding conferred by the trifluoromethyl group, which are jointly required for metabolic stability at the benzylic position [1][2]. Moving the trifluoromethyl group to the 3‑position (e.g., 1‑(azetidine‑3‑carbonyl)‑3‑(trifluoromethyl)piperidine) alters the spatial orientation of the lipophilic motif, potentially redirecting target engagement and affecting CYP450 oxidative susceptibility . Likewise, relocating the hydroxy‑CF₃ substitution from the piperidine to the azetidine ring (e.g., (3‑hydroxy‑3‑(trifluoromethyl)azetidin‑1‑yl)(piperidin‑2‑yl)methanone) modifies the hydrogen‑bond geometry and ring strain, resulting in different conformational preferences and potentially divergent selectivity profiles . These structure‑dependent differences mean that even closely related analogues cannot serve as drop‑in replacements in structure‑activity relationship (SAR) campaigns or process chemistry without re‑optimisation of the entire synthetic route.

Des‑OH Removal of the 4‑hydroxy group eliminates a hydrogen‑bond donor and the quaternary shielding effect; metabolic stability may shift downward.
Des‑CF₃ Absence of the trifluoromethyl group lowers lipophilicity and reduces electron‑withdrawing protection; oxidative susceptibility and permeability profile may differ.
Relocated CF₃/OH Moving the 4‑CF₃‑4‑OH substitution to the 3‑position or to the azetidine ring alters spatial orientation, H‑bond geometry, and ring strain, which can redirect target engagement and CYP450 liability.

Azetidin-3-yl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone: Quantitative Differentiation Evidence


Metabolic Stability from Quaternary 4-Hydroxy-4-CF3-Piperidine

The target compound incorporates a quaternary 4‑hydroxy‑4‑trifluoromethyl substitution on the piperidine ring, a motif demonstrated to shield the α‑carbon from cytochrome P450‑mediated oxidation and reduce intrinsic microsomal clearance [1][2]. In contrast, the des‑hydroxy analogue azetidin‑3‑yl(4‑(trifluoromethyl)piperidin‑1‑yl)methanone lacks the hydroxyl group and therefore has one fewer hydrogen‑bond donor, higher conformational freedom at the 4‑position, and no protective steric bulk from the quaternary centre . While head‑to‑head intrinsic clearance data for the target compound are not publicly available, systematic class‑level studies of fluorinated azetidine and piperidine derivatives report that quaternary carbon centres carrying both a hydroxyl and a trifluoromethyl group consistently yield high metabolic stability (intrinsic clearance values < 8 µL min⁻¹ mg⁻¹ protein in human liver microsomes for closely related 4,4‑disubstituted piperidines) [1][3].

Metabolic Stability
Class‑level inference
Projected low intrinsic clearance (HLM) vs moderate for des‑OH analogue; ~2‑fold improvement expected from class SAR.
Supports metabolic shielding design concept for this chemotype.
No head‑to‑head clearance data available for the target compound.
Metabolic stability Microsomal clearance Drug design

Lipophilicity & Membrane Permeability Advantage

The trifluoromethyl group is a potent lipophilicity enhancer. Computed LogP for the target compound is estimated at ~1.3, compared with ~0.3 for the des‑CF₃ analogue azetidin‑3‑yl(piperidin‑1‑yl)methanone (CAS 1361114-44-4) [1]. The hydroxyl group partially offsets the LogP increase but introduces a hydrogen‑bond donor that can be exploited for target binding or for tuning solubility . Experimental LogP data for 4‑hydroxy‑4‑trifluoromethyl‑piperidine‑containing fragments confirm that the combined motif yields a balanced LogD₇.₄ (1.0–1.8) suitable for blood‑brain barrier penetration while maintaining aqueous solubility above 50 µM [2].

Lipophilicity Profile
Reported
Computed LogP ≈ 1.3 vs ≈ 0.3 for non‑fluorinated analogue (ΔLogP ≈ +1.0); experimental LogD₇.₄ ~1.5 for related fragment.
Supports balanced permeability‑solubility profile for cell‑based assays.
Computed value; confirm experimentally for final compound batch.
Lipophilicity LogP Membrane permeability

Unique Hydrogen-Bond Donor from 4-Hydroxy Group

The presence of a tertiary alcohol on the piperidine ring furnishes a hydrogen‑bond donor (HBD) that is absent in analogues such as azetidin‑3‑yl(4‑(trifluoromethyl)piperidin‑1‑yl)methanone (CAS 1478039-79-0) . The target compound therefore has two HBDs (azetidine NH and piperidine OH) versus one for the des‑hydroxy comparator. In addition to affecting solubility, the extra HBD can form directional interactions with biological targets (e.g., kinase hinge regions or water networks) that are not available to non‑hydroxylated congeners [1]. Quantitative hydrogen‑bond acidity (α₂ᴴ) values have not been measured for this specific compound, but the class trend indicates an increase of ~0.15–0.25 in Abraham’s α₂ᴴ per additional hydroxyl group, translating to a measurable improvement in polar surface area (tPSA ≈ 52 Ų vs. ~32 Ų for the des‑OH analogue) [2].

H‑Bond Donor Capacity
Class‑level inference
tPSA ≈ 52 Ų, HBD count = 2 vs 32 Ų / 1 HBD for des‑OH analogue; additional H‑bond donor introduces new interaction vector.
May improve aqueous solubility and enable directional target‑ligand interactions.
Calculated tPSA; α₂ᴴ values not measured.
Hydrogen-bond donor Solubility Crystal engineering

Conformational Restraint of Azetidine-Piperidine Scaffold

The azetidine ring imposes significant ring strain (~26 kcal mol⁻¹) and restricts the accessible conformational space of the methanone linker relative to open‑chain amides or pyrrolidine‑based systems [1]. When combined with the rigid quaternary centre on the piperidine, the scaffold adopts a well‑defined low‑energy conformation that pre‑organises the molecule for target binding. In head‑to‑head comparisons of related scaffolds, azetidine‑containing inhibitors have shown 3‑ to 10‑fold improvements in binding affinity relative to their acyclic or pyrrolidine counterparts due to reduced entropic penalty upon binding [1][2]. Although the target compound has not been the subject of a published target‑binding study, the conformational argument is supported by the superior biochemical potency of other piperidin‑4‑yl azetidine JAK1 inhibitors, where the azetidine‑piperidine core consistently yields IC₅₀ values < 50 nM in biochemical assays [3].

Conformational Restraint
Class‑level inference
Azetidine ring strain ~26 kcal mol⁻¹ combined with quaternary piperidine centre; estimated 3–10× affinity improvement over flexible linkers in related chemotypes.
Pre‑organisation may reduce entropic penalty in target‑binding studies.
Derived from azetidine‑piperidine JAK1 inhibitor series; not measured directly for this compound.
Conformational restriction Rigidification Entropic benefit

High Purity with Batch-Specific Quality Documentation

The compound is commercially available from Leyan (Catalog No. 2289352) at a certified purity of 98 %, with batch‑specific NMR and HPLC documentation . This level of quality assurance exceeds that of many alternative azetidine–piperidine building blocks, which are frequently supplied at 95 % purity without detailed certificates of analysis . High and verifiable purity is critical for SAR studies, where impurities as low as 2–5 % can confound biological assay results, and for subsequent derivatisation steps that require stoichiometric precision.

Commercial Purity
Supplier data
98% purity with batch‑specific CoA (HPLC/NMR) vs 95% typical for generic alternatives; ΔPurity ≥ +3% absolute.
Higher purity supports SAR reproducibility and stoichiometric precision.
Procurement landscape Q2 2026; verify latest batch documentation upon order.
Purity Quality control Reproducibility

JAK1 Inhibitor Chemotype Congruence

The piperidin‑4‑yl azetidine core is a validated pharmacophore for JAK1 inhibition, as exemplified by Incyte’s itacitinib (JAK1 IC₅₀ < 5 nM) [1][2]. The target compound’s azetidin‑3‑yl(piperidin‑1‑yl)methanone connectivity positions it as a direct precursor to this chemotype; the 4‑hydroxy‑4‑CF₃ substitution offers a functional handle for further elaboration (e.g., O‑alkylation, acylation) without disrupting the core scaffold . By contrast, analogues such as azetidin‑3‑yl(piperidin‑1‑yl)methanone lack the trifluoromethyl group that is often critical for JAK1 selectivity over JAK2 and JAK3 [1]. While no JAK1 IC₅₀ has been reported for the target compound per se, its structural congruence with the Incyte patent series places it in a well‑characterised activity space where SAR around the piperidine 4‑position is extensively documented.

JAK1 Chemotype Match
Class‑level inference
Piperidin‑4‑yl azetidine core matches validated JAK1 pharmacophore (cf. itacitinib); 4‑OH‑4‑CF₃ enables further SAR exploration.
Supports entry into JAK1‑targeting chemical space for probe development.
No direct JAK1 potency data for this building block; class‑level inference from patent literature.
JAK1 inhibitor Privileged scaffold Incyte patent

Azetidin-3-yl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone: Key Application Scenarios


JAK1 Medicinal Chemistry Building Block

Medicinal chemistry teams pursuing JAK1 inhibitors for autoimmune or oncology indications can use the target compound as a late‑stage diversification intermediate. The 4‑hydroxy group permits O‑alkylation or acylation to introduce diverse side chains, while the pre‑installed CF₃ group provides metabolic stability and lipophilicity, reducing the number of synthetic steps needed to reach candidate molecules relative to des‑CF₃ or des‑OH analogues [1][2].

Fragment-Based Drug Discovery Libraries

The combination of a rigid azetidine–piperidine scaffold with a hydrogen‑bond donor (OH) and a lipophilic CF₃ group makes this compound an attractive fragment for FBDD screening collections. Its computed LogP (~1.3) and tPSA (~52 Ų) fall within the Rule‑of‑Three guidelines for fragments, and the 98 % purity ensures reliable hit‑calling in biophysical assays (SPR, NMR, DSF) [3].

Metabolic Stability Optimization for CYP450-Labile Sites

For lead series where benzylic or α‑piperidine oxidation is a primary clearance route, the quaternary 4‑hydroxy‑4‑CF₃ motif serves as a blocking group that prevents metabolic attack at this position. The target compound can be incorporated into a parallel synthesis matrix to rapidly explore SAR around the azetidine nitrogen while the metabolically stabilised piperidine remains constant, accelerating the identification of development candidates with improved pharmacokinetic profiles [1][4].

Chemical Biology Probe Conjugation

The azetidine NH and the piperidine OH provide two chemically orthogonal attachment points. The azetidine can be functionalised via amide coupling or reductive amination to introduce a warhead or fluorophore, while the tertiary alcohol can be elaborated into a linker for biotin or solid‑support immobilisation, enabling pull‑down proteomics or target‑engagement studies without mutual interference [5].

Application
Selection Property
Validation Focus
JAK1 pathway probe synthesis
Late‑stage diversification via 4‑OH handle; pre‑installed CF₃ metabolic stability
Derivatization reproducibility and batch CoA verification
Fragment‑based screening library
Fragment Rule‑of‑Three compliant (computed LogP ~1.3, tPSA ~52 Ų); high purity
Biophysical hit confirmation (SPR, NMR context)
Metabolic stability lead optimization
Quaternary 4‑OH‑4‑CF₃ as oxidative metabolism blocking motif
Microsomal clearance comparison across analogues (in vitro)
Bifunctional probe conjugation
Orthogonal reactive sites: azetidine NH and piperidine OH
Selective derivatization without cross‑reactivity
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